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2,3,4-Trichloroanisole - 54135-80-7

2,3,4-Trichloroanisole

Catalog Number: EVT-309798
CAS Number: 54135-80-7
Molecular Formula: C7H5Cl3O
Molecular Weight: 211.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4-Trichloroanisole (2,3,4-TCA) is a chlorinated aromatic compound known for its distinct musty odor, often described as "earthy" or "moldy". It is primarily found as a contaminant in various environments and products due to the microbial methylation of 2,4,6-trichlorophenol (2,4,6-TCP). [, ] 2,3,4-TCA is frequently studied in the context of drinking water contamination, food spoilage (particularly in cork-tainted wine), and environmental monitoring. [, , , , ] Its presence in these contexts arises from its low odor threshold and potential to negatively impact the sensory qualities of water and food. [, ]

Future Directions
  • Improved Detection Methods: Developing more sensitive, rapid, and cost-effective methods for detecting and quantifying 2,3,4-TCA in various matrices, including water, food, and environmental samples, is crucial for improving monitoring and control efforts. [, , ]
  • Source Identification and Control: Further research is needed to identify and control the sources of 2,3,4-TCA in the environment, particularly in water sources and food production chains. This includes investigating the microbial communities responsible for its formation from precursor compounds like 2,4,6-TCP. [, ]
  • Removal Technologies: Research into efficient and cost-effective technologies for removing 2,3,4-TCA from contaminated water and other matrices is essential for ensuring water quality and preventing food spoilage. [, ]

2-Methylisoborneol (MIB)

    Relevance: 2-Methylisoborneol is frequently studied alongside 2,3,4-Trichloroanisole as both compounds contribute significantly to undesirable tastes and odors in drinking water. [, , , , , , , ] They are often analyzed together to assess water quality and identify potential sources of contamination. [, , , , , , , ]

Geosmin

    Relevance: Geosmin, similar to 2,3,4-Trichloroanisole, is a significant contributor to off-flavors in water. [, , , , , , , ] These compounds are frequently found together and pose challenges in water treatment due to their low odor thresholds. [, , , , , , , ] Analytical methods often target both compounds simultaneously to assess and manage water quality. [, , , , , , , ]

2,4,6-Trichloroanisole (2,4,6-TCA)

    Relevance: 2,4,6-Trichloroanisole, like 2,3,4-Trichloroanisole, belongs to the chloroanisole group, sharing a similar core structure. [, , , , , , ] These compounds are known for their potent musty odors and are common contributors to off-flavors in water and other products. [, , , , , , ] They are often studied together due to their similar properties and the need for effective detection and removal methods. [, , , , , , ]

2,3,6-Trichloroanisole (2,3,6-TCA)

    Relevance: 2,3,6-Trichloroanisole is very closely related to 2,3,4-Trichloroanisole, being isomers with the same molecular formula but differing in the arrangement of chlorine atoms on the aromatic ring. [, , , , , , ] They often co-occur and are analyzed together due to their similar sensory properties and potential to cause off-flavors. [, , , , , , ]

2,4,6-Tribromoanisole (2,4,6-TBA)

    Relevance: While structurally similar to 2,3,4-Trichloroanisole, 2,4,6-Tribromoanisole represents a related class of halogenated anisoles that can also contribute to musty off-flavors. [, ] Their presence alongside chloroanisoles further emphasizes the importance of monitoring and controlling various halogenated aromatic compounds in water and other products. [, ]

Additional Related Compounds

  • 2,4-Dichloroanisole: Mentioned as a relevant chloroanisole in the context of water contamination and off-flavor. []
  • 2,6-Dichloroanisole: Similar to 2,4-Dichloroanisole, it is studied as a potential contributor to off-flavors in water. []
  • 2,4,6-Trichlorophenol (2,4,6-TCP): Identified as a precursor compound to 2,4,6-trichloroanisole, highlighting the microbial methylation pathway in the formation of these off-flavor compounds. []
  • 3,4-Dichlorobenzotrifluoride: Included in a study on bioconcentration of halogenated aromatics, providing insights into the behavior and potential risks of these compounds in aquatic environments. []
  • 2,4,5-Trichlorotoluene: Another compound studied for its bioconcentration potential, emphasizing the broader context of halogenated aromatic contamination in water. []
  • 1,4-Dichloronapthalene: Similar to the above compounds, it was part of the bioconcentration study, contributing to a better understanding of the behavior of these compounds in the environment. []
  • 1,3-Dibromobenzene: A brominated aromatic compound included in the bioconcentration study, indicating the relevance of both chlorinated and brominated compounds in environmental contamination. []
  • 1,3,5-Tribromobenzene: Similar to 1,3-Dibromobenzene, it adds to the understanding of brominated aromatic compound behavior in aquatic systems. []
  • 1,2,4-Tribromobenzene: Another brominated aromatic compound studied for bioconcentration, showcasing the diversity of halogenated compounds of concern. []
  • 2,4-Dichlorodiphenyl-ether: Part of the bioconcentration study, highlighting the relevance of chlorinated diphenyl ethers in addition to simpler aromatic compounds. []
  • 1,2,4,5-Tetrabromobenzene: Further expands the scope of the bioconcentration study by including a more highly brominated compound. []
  • 4,4′-Dichlorobiphenyl: Belonging to the polychlorinated biphenyl (PCB) group, its inclusion in the bioconcentration study indicates the broader context of halogenated aromatic contamination. []
Synthesis Analysis

The synthesis of 2,3,4-trichloroanisole can be achieved through several methods, primarily involving the reaction of tetrachlorobenzene with sodium methoxide followed by methylation. A detailed synthesis route includes:

Molecular Structure Analysis

The molecular structure of 2,3,4-trichloroanisole features a benzene ring substituted with three chlorine atoms and a methoxy group (-OCH3_3). The positions of the chlorine atoms are crucial as they influence the compound's reactivity and properties.

  • Key Structural Features:
    • Molecular Formula: C7_7H5_5Cl3_3O
    • Chlorine Substituents: Located at the 2, 3, and 4 positions relative to the methoxy group.

The presence of multiple chlorine atoms significantly affects both the physical properties and stability of the compound.

Chemical Reactions Analysis

2,3,4-Trichloroanisole can undergo various chemical reactions typical of aromatic compounds:

  • Nucleophilic Substitution: The chlorinated positions can participate in nucleophilic substitution reactions where nucleophiles can replace chlorine atoms under suitable conditions.
  • Dechlorination Reactions: Under certain conditions (e.g., in the presence of strong nucleophiles), dechlorination may occur.
  • Methylation Reactions: The methoxy group can be further modified through O-methylation reactions.

These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .

Mechanism of Action

The mechanism by which 2,3,4-trichloroanisole exerts its effects—particularly in terms of flavor taint in wines—primarily involves its volatility and ability to bind to olfactory receptors.

  • O-Methylation Process: In microbial environments, such as during wine fermentation or storage in corked bottles, compounds like 2,4,6-trichlorophenol can be converted into trichloroanisoles through O-methylation by microbial action. This process often involves enzymes that utilize S-adenosyl methionine as a methyl donor .
Physical and Chemical Properties Analysis

Key physical and chemical properties of 2,3,4-trichloroanisole include:

  • Appearance: Typically appears as a pale yellow oil or colorless solid.
  • Boiling Point: Approximately 250 °C.
  • Solubility: Soluble in organic solvents like ethanol and diethyl ether but poorly soluble in water.
  • Odor: Characteristically musty or moldy; this property is significant in wine quality assessments.

These properties contribute to its behavior in different environments and its detection thresholds in sensory analysis .

Applications
  • Wine Industry: Primarily studied for its impact on wine quality due to cork taint.
  • Analytical Chemistry: Used as a standard compound for testing methodologies aimed at detecting chlorinated compounds in various matrices (e.g., wines).
  • Microbial Studies: Investigated for its formation pathways via microbial conversion processes from chlorinated phenols .

Understanding this compound's synthesis, mechanisms, and properties is crucial for managing its effects in food products and developing methods for detection and quantification.

Properties

CAS Number

54135-80-7

Product Name

2,3,4-Trichloroanisole

IUPAC Name

1,2,3-trichloro-4-methoxybenzene

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

InChI

InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

FRQUNVLMWIYOLV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Cl)Cl)Cl

Solubility

5.11e-05 M

Synonyms

1,2,3-Trichloro-4-methoxybenzene

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)Cl

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